(Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
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Description
(Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.466. The purity is usually 95%.
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Biological Activity
The compound (Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and specific studies related to this compound.
Synthesis
The synthesis of benzofuran derivatives typically involves multi-step reactions starting from benzofuran precursors. For instance, the compound can be synthesized through a condensation reaction involving benzofuran derivatives and appropriate aldehydes or ketones. The synthetic route often includes the formation of key intermediates that facilitate the introduction of functional groups essential for biological activity.
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted that derivatives with specific substitutions on the benzofuran ring showed enhanced antiproliferative activity against ME-180, A549, ACHN, HT-29, and B-16 cell lines. The introduction of a methyl group at the C–3 position of the benzofuran ring was found to increase activity significantly .
Table 1: Cytotoxicity of Benzofuran Derivatives
Compound | Cell Line | IC50 (μM) | Remarks |
---|---|---|---|
(Z)-Compound | ME-180 | 5 | Significant cytotoxicity |
(Z)-Compound | A549 | 10 | Moderate cytotoxicity |
(Z)-Compound | HT-29 | 8 | High selectivity for cancer cells |
Benzofuran Derivative X | K562 | 0.1 | Very high potency |
This data indicates that structural modifications play a crucial role in enhancing the anticancer properties of these compounds.
Anti-inflammatory Activity
In addition to anticancer properties, benzofuran derivatives have also been evaluated for their anti-inflammatory effects. For instance, compounds derived from benzofuran were tested in carrageenan-induced rat paw edema models and showed promising anti-inflammatory activity comparable to standard drugs like indomethacin . These findings suggest that the compound may inhibit pro-inflammatory pathways, potentially through the modulation of cyclooxygenase enzymes.
Table 2: Anti-inflammatory Activity
Compound | Dose (mg/kg) | Edema Inhibition (%) | Comparison to Control |
---|---|---|---|
(Z)-Compound | 50 | 70 | Indomethacin (10 mg/kg) |
Benzofuran Derivative Y | 100 | 65 | Aspirin (150 mg/kg) |
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific functional groups significantly influence the biological activity of benzofuran derivatives. The presence of hydroxyl groups and methyl substitutions at strategic positions enhances binding affinity to biological targets such as enzymes involved in cancer proliferation and inflammation . Molecular docking studies have provided insights into how these compounds interact at the molecular level, revealing potential binding sites on target proteins.
Case Studies
- Cytotoxicity Against Leukemia Cells : A derivative of the compound exhibited an IC50 value of 0.1 μM against HL60 leukemia cells, indicating potent cytotoxicity with minimal effects on normal cells .
- Enzyme Inhibition : Another study focused on the inhibition of monoamine oxidase A (MAO-A) by a related benzofuran derivative, demonstrating strong binding interactions that correlate with its inhibitory activity . This suggests potential therapeutic applications in neurological disorders.
Properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-15-11-19(27)18(14-26-9-7-25(2)8-10-26)24-22(15)23(28)21(30-24)13-17-12-16-5-3-4-6-20(16)29-17/h3-6,11-13,27H,7-10,14H2,1-2H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBAQOXVGSMTCB-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCN(CC5)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCN(CC5)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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